molecular formula C19H15NO3 B2890330 3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 609335-28-6

3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2890330
CAS RN: 609335-28-6
M. Wt: 305.333
InChI Key: SSBUVRGFNCPFJC-UHFFFAOYSA-N
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Description

The compound “3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one” is a type of 2-substituted benzoxazole derivative . Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems .


Synthesis Analysis

The synthesis of similar benzoxazole derivatives has been reported in the literature . For instance, 2-substituted benzoxazole derivatives were synthesized from 2-(benzo[d]oxazol-2-yl)aniline . The compound 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde was prepared by using phosphorous oxychloride and dimethylformamide through Vilsmeyer-Haack cyclization of key intermediate N-(2-(benzo[d]oxazol-2-yl)phenyl) acetamide .


Molecular Structure Analysis

The molecular structure of similar benzoxazole derivatives has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C and 77Se), IR and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives typically involve the use of reagents such as phosphorous oxychloride and dimethylformamide . The reaction proceeds through a Vilsmeyer-Haack cyclization mechanism .

Scientific Research Applications

Photophysical Properties and Synthesis Methodologies

  • ESIPT (Excited State Intramolecular Proton Transfer) inspired fluorescent derivatives of benzo[d]oxazol-naphtho[1,2-d]oxazol have been synthesized and analyzed for their photophysical behavior using UV–visible and fluorescence spectroscopy. These compounds exhibit fluorescence sensitivity to the micro-environment, showing a single absorption and dual emission in non-polar solvents with a large Stokes shift. The absorption and emission wavelengths align well with those predicted by Time-Dependent Density Functional Theory (TD-DFT) (Phatangare et al., 2013).

  • Another study focused on the synthesis, photophysical property study, and evaluation of antimicrobial activity of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives. These compounds, synthesized from an intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, exhibited fluorescence, with absorption in the range of 296 to 332 nm and emission from 368 to 404 nm, alongside notable quantum yield and antifungal activity (Phatangare et al., 2013).

  • Synthesis of polybenzoquinazolines through an intramolecular dehydration of photocyclization was explored, starting from intermediates like 4-(2-hydroxyphenyl)-5-(naphthalen-1-yl)pyrimidines. This method highlighted a catalyst-free approach with mild reaction conditions, where water is the only by-product, showcasing an eco-friendly synthesis route for complex polybenzoquinazolines (Wei et al., 2016).

Molecular Structure and Chemical Analysis

  • A study on the molecular structure of a new zinc chloride complex of a benzo[d]oxazole derivative revealed a trans-trans-cis conformation, highlighting the ligand's orientation that could facilitate additional coordination with the complexing atom. This study provides insights into the structural characteristics crucial for the design of novel coordination compounds (Tkachev et al., 2018).

  • The synthesis and characterization of molecules containing thiazole and oxazole moieties were undertaken to study the ESIPT phenomenon. Two novel ESIPT molecules were synthesized, their structures analyzed, and their photophysical properties investigated, demonstrating the role of molecular design in the ESIPT effect. This research contributes to the understanding of the excited-state behaviors of such compounds (Satam et al., 2012).

Future Directions

The future directions for research on benzoxazole derivatives could include further exploration of their potential applications in the field of pharmaceuticals and various biological systems . Additionally, more studies could be conducted to understand their mechanism of action and to evaluate their safety and efficacy.

properties

IUPAC Name

3-(2-naphthalen-1-yloxyethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19-20(16-9-3-4-10-18(16)23-19)12-13-22-17-11-5-7-14-6-1-2-8-15(14)17/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBUVRGFNCPFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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